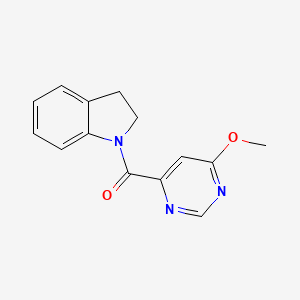![molecular formula C18H17N3O3S B2800649 3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-95-4](/img/structure/B2800649.png)
3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as ESOB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ESOB belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
Antibacterial and Antimicrobial Applications
Research has demonstrated that certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antimicrobial activities. For instance, compounds synthesized from reactions involving oxadiazole derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans (Aghekyan et al., 2020), (Kaplancıklı et al., 2012).
Anticancer Activities
Several synthesized 1,3,4-oxadiazole derivatives have been evaluated for their potential anticancer activities. Research indicates that these compounds show moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Antidiabetic Screening
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their in vitro antidiabetic activity. Specifically, these compounds have been tested for α-amylase inhibition, showing potential for antidiabetic applications (Lalpara et al., 2021).
Nematocidal Activity
Research into 1,3,4-oxadiazole derivatives has also uncovered nematocidal activities. Certain compounds have demonstrated effectiveness against Bursaphelenchus xylophilus, suggesting potential for the development of new nematicides (Liu et al., 2022).
Corrosion Inhibition
Studies on the application of 1,3,4-oxadiazole derivatives in corrosion inhibition have shown that these compounds can effectively protect mild steel in sulphuric acid, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
特性
IUPAC Name |
3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-15-9-5-6-12(11-15)16(22)19-18-21-20-17(24-18)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSIBAJOUCETQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
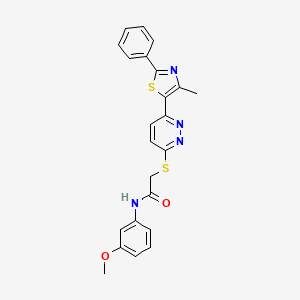
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
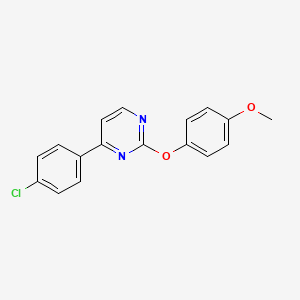
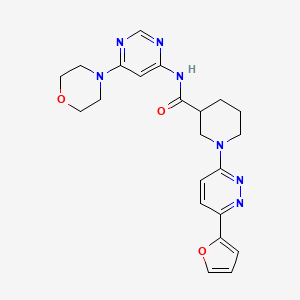
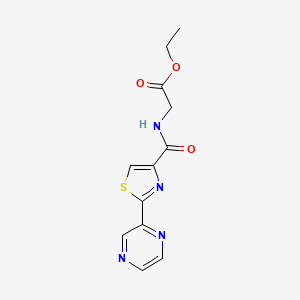
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)
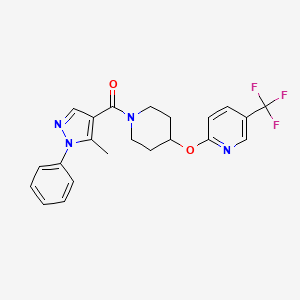
![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
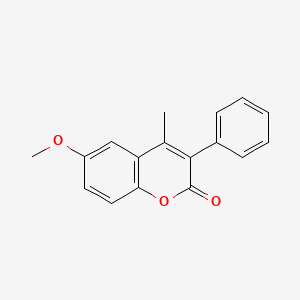

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)
